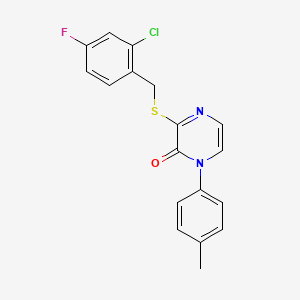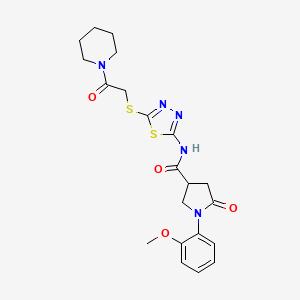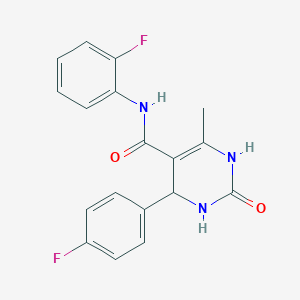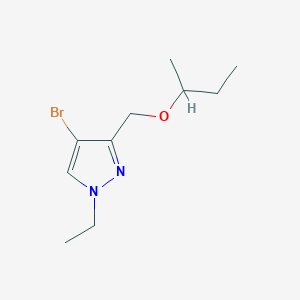![molecular formula C20H28N8O6 B2366297 2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide maleate CAS No. 1351664-70-4](/img/structure/B2366297.png)
2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring. This core is substituted with a piperazine ring and a tetrahydrofuran ring, both of which are common motifs in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide information about the relative configuration of the different functional groups in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazolopyrimidine core, as well as the piperazine and tetrahydrofuran rings. The triazolopyrimidine core, for example, might undergo reactions with nucleophiles or electrophiles at various positions on the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring might make the compound more soluble in water, while the presence of the triazolopyrimidine core might influence its acidity or basicity .Scientific Research Applications
Synthesis and Antihypertensive Activity
- A study by Bayomi et al. (1999) explored the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines, similar in structure to the specified compound, revealing their potential as antihypertensive agents.
Positive Inotropic Activity
- Research by Zhang et al. (2008) highlighted the synthesis of related N-(1,2,4)triazolo[4,3-a]quinolin-7-yl derivatives, demonstrating significant positive inotropic activity, useful in heart-related treatments.
5-HT2 Antagonist Activity
- A study by Watanabe et al. (1992) synthesized compounds with a similar structure, showing potent 5-HT2 antagonist activity, indicating potential use in neurological or psychiatric applications.
Anti-Inflammatory and Analgesic Agents
- The research conducted by Abu‐Hashem et al. (2020) synthesized derivatives of the compound, finding significant anti-inflammatory and analgesic activities, suggesting potential medical applications in pain and inflammation management.
Antiproliferative Effect Against Cancer Cell Lines
- Mallesha et al. (2012) focused on the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, closely related to the specified compound, demonstrating notable antiproliferative effects against various human cancer cell lines. (Mallesha et al., 2012)
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a [1,2,3]triazolo[4,5-d]pyrimidine scaffold have been reported to inhibit lysine specific demethylase 1 (lsd1) . LSD1 plays a pivotal role in regulating lysine methylation, and its aberrant overexpression has been associated with the progression of certain human malignant tumors .
Mode of Action
Docking studies of similar compounds indicate that the hydrogen interaction between the nitrogen atom in the pyridine ring and met332 could be responsible for the improved activity . This suggests that the compound may bind to its target through similar interactions, leading to inhibition of the target’s activity .
Biochemical Pathways
Inhibition of lsd1, a potential target of this compound, can lead to changes in gene expression patterns, affecting various cellular processes including cell proliferation and migration .
Result of Action
Inhibition of lsd1, a potential target of this compound, can significantly inhibit the activity of lsd1 and suppress cell migration ability .
Action Environment
properties
IUPAC Name |
(Z)-but-2-enedioic acid;2-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N8O2.C4H4O4/c1-22-15-14(20-21-22)16(19-11-18-15)24-6-4-23(5-7-24)10-13(25)17-9-12-3-2-8-26-12;5-3(6)1-2-4(7)8/h11-12H,2-10H2,1H3,(H,17,25);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLZWOLCWMRONP-BTJKTKAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NCC4CCCO4)N=N1.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NCC4CCCO4)N=N1.C(=C\C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N8O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxyacetamide](/img/structure/B2366218.png)
![7,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2366220.png)



![4-methyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2366226.png)
![1-(2-methoxyethyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2366227.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid](/img/structure/B2366228.png)




